3-Aminopiperidin-2-one
Overview
Description
3-Aminopiperidin-2-one is a compound of significant interest in pharmaceutical and biological research due to its presence in various biological activities. It is an unusual metabolite found in the urine of patients with certain metabolic disorders, such as hyperammonaemia, hyperornithinaemia, and homocitrullinuria, indicating its potential relevance in clinical diagnostics and understanding of metabolic pathways .
Synthesis Analysis
The synthesis of 3-aminopiperidines, including 3-aminopiperidin-2-one, has been approached through various methods. One efficient method involves the intramolecular cyclization of unsaturated amines, which allows for the nucleophilic installation of an azide moiety. This one-pot synthesis strategy is notable for its regioselectivity, forming anti-Markovnikov-type adducts and complementing existing olefin amino functionalization methods . Another approach includes the ring expansion of prolinols, which under kinetic control can yield a high ratio of 3-azidopiperidine, a related compound. This method uses XtalFluor-E and tetrabutylammonium azide to induce the formation of an aziridinium intermediate, followed by reduction to obtain the aminopiperidine .
Molecular Structure Analysis
The molecular structure of 3-aminopiperidin-2-one is closely related to that of other piperidine derivatives, which are known to adopt various conformations depending on their substitution patterns. For instance, trans-4-aminopiperidine-3-carboxylic acid, a derivative of aminopiperidine, can be incorporated into a 14-helix conformation in β-peptide oligomers, demonstrating the versatility of piperidine structures in forming secondary structures .
Chemical Reactions Analysis
The chemical reactivity of 3-aminopiperidines is influenced by the presence of the amino group, which can participate in various reactions. The azide functionality introduced during the synthesis can be further manipulated in subsequent reactions to prepare piperidine-containing structures with diverse biological activities . The ability to incorporate different nitrogen nucleophiles during the synthesis process allows for the creation of a wide array of aminopiperidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-aminopiperidin-2-one have been characterized in the context of its excretion in human urine. The compound exhibits properties that closely resemble those of ornithine methyl ester, and its excretion levels can vary significantly, ranging from 130-1050 micromol/g creatinine, which may reflect the severity or activity of the metabolic disorder present in the patient .
Scientific Research Applications
Synthesis Methods
Ring Expansion of Prolinols : 3-Aminopiperidines are synthesized efficiently via ring expansion of prolinols. This method, induced by XtalFluor-E, leads to aziridinium intermediates, followed by azide reduction, achieving high selectivity under kinetic conditions (Cochi, Pardo, & Cossy, 2012).
One-Pot Synthesis : A one-pot synthesis approach creates 3-azido and 3-aminopiperidines through intramolecular cyclization of unsaturated amines. This method offers versatility for preparing piperidine-containing structures with pharmaceutical and biological importance (Ortiz, Kang, & Wang, 2014).
Biochemical Studies
- Metabolism by Cytochrome P450s : 4-Aminopiperidines, closely related to 3-Aminopiperidin-2-one, are metabolized by cytochrome P450s, mainly CYP3A4, through N-dealkylation. Understanding this mechanism helps in drug design to optimize metabolism (Sun & Scott, 2011).
Synthetic Applications
Rhodium-Catalyzed Asymmetric Hydrogenation : This method provides an efficient route to enantioenriched 3-aminopiperidine derivatives, important in natural products and pharmaceuticals, yielding high enantiomeric excesses (Royal et al., 2016).
Preparation of (R)-3-aminopiperidine : A key intermediate for several drugs, (R)-3-aminopiperidine, is prepared through resolution with optically active cyclic phosphoric acids, yielding high purity and yield, illustrating its importance in pharmaceutical synthesis (Sun et al., 2021).
Analytical Chemistry
- HPLC-Charged Aerosol Detector Method : A non-derivatization method using a mixed-mode column with a charged aerosol detector for 3-aminopiperidine determination. This method offers high sensitivity and precision, crucial in quantitative analysis (Dong, Yan, Yang, & Long, 2017).
Safety And Hazards
The safety data sheet for 3-Aminopiperidin-2-one indicates that it should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition .
properties
IUPAC Name |
3-aminopiperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-4-2-1-3-7-5(4)8/h4H,1-3,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCMTCQQDULIFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409421, DTXSID90862775 | |
Record name | 3-Aminopiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERAPP_29756 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Amino-2-piperidone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000323 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Aminopiperidin-2-one | |
CAS RN |
1892-22-4 | |
Record name | 3-Amino-2-piperidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1892-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminopiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-2-piperidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Amino-2-piperidone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000323 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.